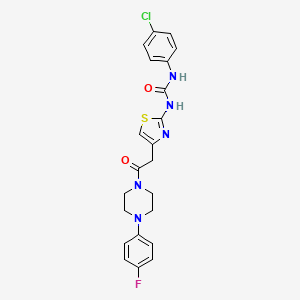

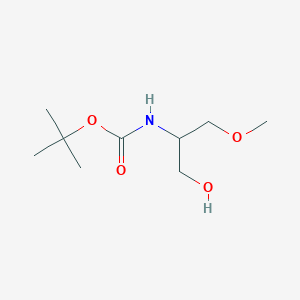

![molecular formula C14H10BrFN2O3S B2847280 2-[(4-bromophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide CAS No. 380490-98-2](/img/structure/B2847280.png)

2-[(4-bromophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular formula of this compound is C14H10BrFN2O3S. The InChI code is 1S/C14H10BrFN2O3S/c15-9-1-4-11 (5-2-9)22-8-14 (19)17-10-3-6-12 (16)13 (7-10)18 (20)21/h1-7H,8H2, (H,17,19) .Physical and Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm3 and a boiling point of 548.0±50.0 °C at 760 mmHg . The flash point is 285.2±30.1 °C . The melting point is not available .Scientific Research Applications

Photoreactions and Solvent Effects

Studies have demonstrated the impact of solvents on the photoreactions of pharmaceutical compounds. For instance, flutamide, a related anti-cancer drug, undergoes different photoreactions in acetonitrile and 2-propanol solvents, highlighting the significance of understanding solvent-specific behaviors for potential applications in drug development and photostability studies (Watanabe, Fukuyoshi, & Oda, 2015).

Antimicrobial Studies

Sulfanilamide derivatives have been synthesized and characterized, with their antimicrobial properties investigated against various bacterial and fungal strains. Such studies underscore the potential of related compounds, including "2-[(4-bromophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide," in developing new antimicrobial agents (Lahtinen et al., 2014).

Quantum Chemical Insight

Research into the molecular structure, vibrational analysis, and drug likeness of novel antiviral molecules provides valuable quantum chemical insights. Such studies can guide the development of antiviral agents, especially in the context of pandemics like COVID-19, by evaluating the antiviral potency through molecular docking against target proteins (Mary et al., 2020).

Nucleophilic Substitution Reactions

The stabilization of nitrophenyl-derived ions in certain solvents through direct addition of sulfur or selenium demonstrates the potential for synthesizing novel organoselenium compounds. This area of research has implications for developing new synthetic methodologies and compounds with unique properties (Ahrika, Auger, & Paris, 1999).

Optical Materials

Transparent aromatic polyimides derived from thiophenyl-substituted benzidines, showcasing high refractive indices and small birefringence, indicate the role of sulfur-containing compounds in creating advanced optical materials with excellent thermomechanical stabilities (Tapaswi et al., 2015).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

Future Directions

Given the antibacterial activity of a similar compound , future research could explore the antimicrobial capacity of 2-[(4-bromophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide, including its potential use in combination with other antibacterial drugs. Further studies are needed to analyze this viability .

Properties

IUPAC Name |

2-(4-bromophenyl)sulfanyl-N-(4-fluoro-3-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFN2O3S/c15-9-1-4-11(5-2-9)22-8-14(19)17-10-3-6-12(16)13(7-10)18(20)21/h1-7H,8H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLCBWUVGSXUDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-isopropylpiperazino)phenyl]-3-methylbenzenecarboxamide](/img/structure/B2847197.png)

![N-(2-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2847200.png)

![6-Tert-butyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2847202.png)

![8-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2847205.png)

![Methyl N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2847213.png)

![N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2847216.png)